2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-[4-(fluoromethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClFNO/c1-2-9(11)10(14)13-5-3-8(7-12)4-6-13/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETSALCXRZWCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a piperidine ring substituted with a fluoromethyl group, which enhances its lipophilicity and biological interactions. Understanding its biological activity is crucial for its application in drug development, particularly in areas targeting neurological disorders and metabolic diseases.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H17ClFNO |
| Molecular Weight | 235.72 g/mol |
| CAS Number | 2092531-44-5 |
| InChI Key | QLGCMHRNPYBSFR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluoromethyl group increases the compound's affinity for lipid membranes, facilitating cellular uptake and interaction with intracellular targets. This interaction often leads to modulation of signaling pathways involved in metabolic processes.
Biological Activity and Applications
Research into the biological activity of this compound has highlighted several potential applications:
1. DPP-4 Inhibition
One of the significant areas of interest is the compound's potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1, which are vital for insulin secretion and glucose homeostasis. Compounds that inhibit DPP-4 can enhance the effectiveness of these hormones, making them valuable in treating type 2 diabetes mellitus (T2DM) .
2. Neuropharmacological Effects
The piperidine structure is known for its presence in various psychoactive compounds. Initial studies suggest that modifications to this structure, such as those seen in this compound, may yield compounds with neuroprotective effects or potential applications in treating neurological disorders .
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. For instance:
Study on DPP-4 Inhibitors
A comparative analysis of various DPP-4 inhibitors revealed that compounds with halogen substitutions exhibited improved binding affinity and inhibitory potency against DPP-4 compared to their non-halogenated counterparts . This finding supports the hypothesis that this compound may also possess enhanced DPP-4 inhibitory activity.
Neuropharmacological Investigations
Research conducted on piperidine derivatives has shown that modifications at the nitrogen position can significantly alter receptor binding profiles and lead to varied pharmacological effects . This suggests that further exploration of this compound could uncover new therapeutic avenues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
